molecular formula C23H22ClNO4 B11384043 12-chloro-3-(4-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(4-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11384043
M. Wt: 411.9 g/mol
InChI Key: VBVZJCLQIUEYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-chloro-3-(4-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound featuring a unique structure that combines elements of benzene, chromene, and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-chloro-3-(4-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps:

    Formation of the Chromene Ring: The initial step often involves the formation of the chromene ring through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Oxazine Ring Formation: The oxazine ring is then formed by reacting the chromene intermediate with an amine and a suitable aldehyde or ketone.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amine derivatives.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Research could focus on its potential as an antimicrobial or anticancer agent, given its structural similarity to other bioactive molecules.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the oxazine ring could yield compounds with improved efficacy and reduced toxicity.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit key enzymes. In medicinal applications, it could target specific receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds share the chromene ring structure and are known for their anticoagulant properties.

    Benzoxazines: These compounds share the oxazine ring and are used in the synthesis of polymers and resins.

    Benzyl Derivatives: Compounds with benzyl groups are common in medicinal chemistry and exhibit a wide range of biological activities.

Uniqueness

What sets 12-chloro-3-(4-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its combination of these structural elements, which could confer unique chemical reactivity and biological activity not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

12-chloro-3-[(4-methoxyphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H22ClNO4/c1-27-15-8-6-14(7-9-15)11-25-12-19-21-18(10-20(24)22(19)28-13-25)16-4-2-3-5-17(16)23(26)29-21/h6-10H,2-5,11-13H2,1H3

InChI Key

VBVZJCLQIUEYGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.